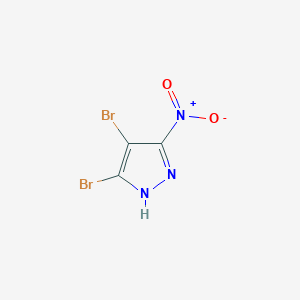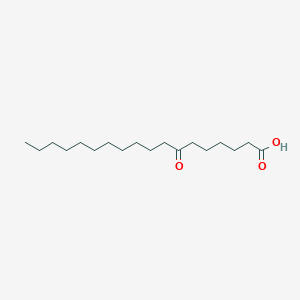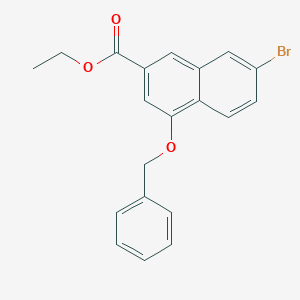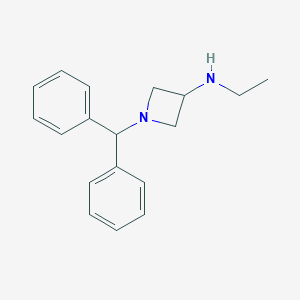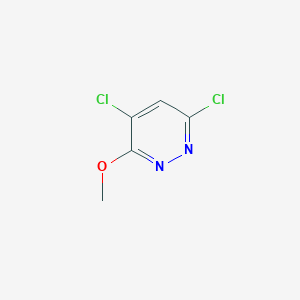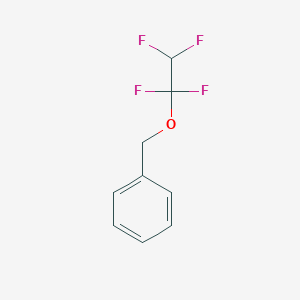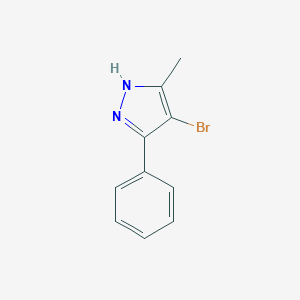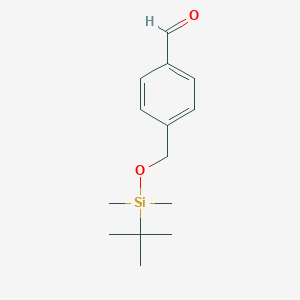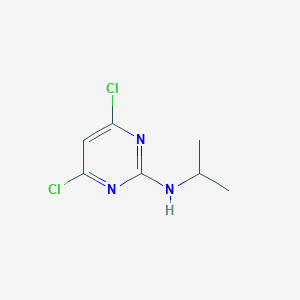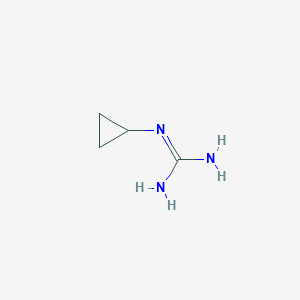
Nonaethylenel di(p-toluenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonaethylenel di(p-toluenesulfonate) is a chemical compound with the molecular formula C32H50O14S2 . It is used in various chemical reactions and has been mentioned in the context of pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Nonaethylenel di(p-toluenesulfonate) consists of a long chain of ethylene glycol units (nonaethylene glycol) with p-toluenesulfonate groups attached at both ends .
Chemical Reactions Analysis
While specific chemical reactions involving Nonaethylenel di(p-toluenesulfonate) are not detailed in the available resources, p-Toluenesulfonic acid, a related compound, has been used as a catalyst for various chemical transformations .
Physical And Chemical Properties Analysis
Nonaethylenel di(p-toluenesulfonate) has a molecular weight of 722.86 and a predicted density of 1.216±0.06 g/cm3 . More detailed physical and chemical properties are not available in the current resources .
Scientific Research Applications
1. Overcoming CDK4/6 Inhibitor Resistance in Breast Cancer Tos-PEG10-Tos has been identified as a potential therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer . The paternally expressed gene 10 (PEG10) was found to be significantly upregulated in palbociclib-resistant cells. Targeting PEG10 with siRNA or antisense oligonucleotides (ASOs) combined with palbociclib synergistically inhibited the proliferation of palbociclib-resistant cells .
Enhancing Cellular Proliferation
The overexpression of Tos-PEG10-Tos has been associated with increased cellular proliferation . This suggests that the compound could be used to stimulate cell growth in various biological and medical applications .
Inhibiting Apoptosis
Tos-PEG10-Tos has been found to inhibit apoptosis, the process of programmed cell death . This could have significant implications for the treatment of diseases characterized by excessive cell death, such as neurodegenerative disorders .
Mediating Cell Proliferation
Experimental evidence suggests that the PEG10-RF1 protein, encoded by the mRNA of PEG10, mediates cell proliferation . This could be particularly useful in regenerative medicine and tissue engineering applications .
Material Science Applications
In the realm of material science, Tos-PEG10-Tos is a valuable tool for researchers seeking to develop cutting-edge materials with tailored properties. Its integration into polymers, coatings, or other advanced materials can lead to the creation of substances with enhanced mechanical strength, thermal stability, or optical characteristics .
Studying Retroviral Mechanisms
Tos-PEG10-Tos is a human retrotransposon-derived imprinted gene. The proteins it encodes are translated by a typical retroviral frameshift mechanism . Therefore, it can be used to study retroviral mechanisms and contribute to the understanding of viral replication and evolution .
Future Directions
Mechanism of Action
Target of Action
Tos-PEG10-Tos, also known as Nonaethylenel di(p-toluenesulfonate), primarily targets the Paternally Expressed Gene 10 (PEG10) . PEG10 plays a significant role in the proliferation, apoptosis, and metastasis of tumors .
Mode of Action
Tos-PEG10-Tos interacts with its target, PEG10, by suppressing p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1 . This interaction augments CDK4/6 inhibitor resistance . When combined with palbociclib, PEG10-targeting siRNA or antisense oligonucleotides (ASOs) can synergistically inhibit the proliferation of palbociclib-resistant cells .
Biochemical Pathways
The primary biochemical pathway affected by Tos-PEG10-Tos is the cell cycle progression and epithelial–mesenchymal transition (EMT) . High PEG10 expression suppresses p21 and SIAH1, leading to CDK4/6 inhibitor resistance . When peg10 sirna is combined with palbociclib, it suppresses cell cycle progression and emt via activating p21 and siah1 .
Result of Action
The result of Tos-PEG10-Tos action is the inhibition of cell proliferation and the suppression of EMT . This leads to the overcoming of CDK4/6 inhibitor resistance . Furthermore, high PEG10 expression is significantly associated with a shorter recurrence-free survival (RFS) based on public mRNA expression data .
Action Environment
The action of Tos-PEG10-Tos is influenced by the environment within the cell. The tosyl group in Tos-PEG10-Tos is a very good leaving group for nucleophilic substitution reactions , which means the compound’s action, efficacy, and stability could be influenced by the presence of nucleophiles in the cellular environment.
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O14S2/c1-29-3-7-31(8-4-29)47(33,34)45-27-25-43-23-21-41-19-17-39-15-13-37-11-12-38-14-16-40-18-20-42-22-24-44-26-28-46-48(35,36)32-9-5-30(2)6-10-32/h3-10H,11-28H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKNYSIQTXQRSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nonaethylenel di(p-toluenesulfonate) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

